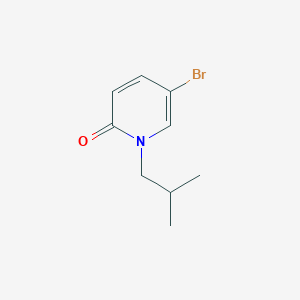

5-Bromo-1-isobutylpyridin-2(1H)-one

Description

5-Bromo-1-isobutylpyridin-2(1H)-one is a brominated pyridinone derivative featuring an isobutyl group at the N1 position. This compound is categorized as a six-membered heterocyclic building block, commonly utilized in organic synthesis and pharmaceutical research. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol (inferred from analogs like 5-Bromo-1-isopropylpyridin-2(1H)-one) . The compound is commercially available (e.g., from Fluorochem) and is stable for storage at room temperature .

Properties

IUPAC Name |

5-bromo-1-(2-methylpropyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)5-11-6-8(10)3-4-9(11)12/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDQBAKDHXGDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-1-isobutylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a bromine substituent and an isobutyl group, which are believed to influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structure

The molecular structure of 5-Bromo-1-isobutylpyridin-2(1H)-one can be represented as follows:

- Molecular Formula : C₁₁H₁₃BrN₂O

- Molecular Weight : 272.14 g/mol

Synthesis

The synthesis of 5-Bromo-1-isobutylpyridin-2(1H)-one typically involves the bromination of pyridine derivatives followed by alkylation with isobutyl groups. This process allows for the introduction of the bromine atom at the 5-position while maintaining the integrity of the pyridine ring.

Antimicrobial Properties

Recent studies have indicated that 5-Bromo-1-isobutylpyridin-2(1H)-one exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other known antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 18 | 16 |

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. Cell line assays have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Study: Cancer Cell Line Testing

A study evaluating the effect of 5-Bromo-1-isobutylpyridin-2(1H)-one on human breast cancer (MCF-7) cells revealed:

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of cell cycle arrest at the G2/M phase and activation of apoptotic markers.

Anti-inflammatory Effects

Preliminary research suggests that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This effect could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of 5-Bromo-1-isobutylpyridin-2(1H)-one is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine atom may enhance its binding affinity to these targets, facilitating its pharmacological effects.

Proposed Pathways

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors could modulate inflammatory responses and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in the substituent at the N1 position, which alters molecular weight, polarity, and steric effects. Below is a comparative analysis:

Key Observations:

- Solubility: Smaller substituents (e.g., methyl) increase polarity, likely enhancing aqueous solubility, whereas bulkier groups (isobutyl, isopropyl) favor solubility in nonpolar solvents .

- Stability: All compounds are stable at room temperature, but bulkier analogs (e.g., isobutyl) may exhibit improved shelf life due to reduced hygroscopicity .

Commercial Availability and Challenges

- Bulk vs. Small-Scale Use: The target compound and its isopropyl analog are available in gram-scale quantities, whereas amino derivatives are often restricted to milligram-scale due to specialized applications .

Research Implications

- Drug Discovery: The bromine atom in these compounds offers a handle for further derivatization via Suzuki-Miyaura or Buchwald-Hartwig couplings, making them valuable in fragment-based drug design .

- Structure-Activity Relationships (SAR): Modifying the N1 substituent alters pharmacokinetic properties. For example, isobutyl groups may improve membrane permeability compared to methyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.